molecular formula C14H23N3O4S2 B2815958 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 2415503-15-8

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2815958
CAS No.: 2415503-15-8
M. Wt: 361.48
InChI Key: MYGZEYZSXCCKTJ-UHFFFAOYSA-N
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Description

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a urea derivative characterized by a piperidine ring substituted with methanesulfonyl and methoxy groups at the 1- and 4-positions, respectively. The piperidine moiety is further functionalized with a methyl-linked urea group, which connects to a thiophen-2-ylmethyl substituent. Such features are often leveraged in medicinal chemistry to optimize pharmacokinetic properties, including solubility and metabolic stability.

Properties

IUPAC Name

1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S2/c1-21-14(5-7-17(8-6-14)23(2,19)20)11-16-13(18)15-10-12-4-3-9-22-12/h3-4,9H,5-8,10-11H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGZEYZSXCCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-methoxypiperidine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonyl-4-methoxypiperidine.

    Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the thiophen-2-ylmethyl group.

    Urea Formation: Finally, the alkylated intermediate is reacted with an isocyanate or a urea derivative to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-[(1-Methyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The piperidine ring and thiophene moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely explored in drug discovery due to their hydrogen-bonding capacity and structural versatility. Below is a detailed comparison of the target compound with structurally related analogues:

Structural Analogues with Piperidine/Pyridine Cores

  • 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea (): This compound replaces the thiophen-2-ylmethyl group with a tetrahydrofuran (THF) ring. However, the absence of thiophene’s aromatic π-system may reduce interactions with hydrophobic binding pockets in biological targets.
  • 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (): Incorporation of a triazine ring and adamantyl group introduces steric bulk and hydrogen-bonding sites. The triazine moiety may enhance binding to enzymes like kinases, whereas the adamantyl group could improve blood-brain barrier penetration, a feature absent in the target compound.

Heterocyclic Substituent Variations

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea ():
    The thioether linkage and chloro-trifluoromethylphenyl group introduce strong electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to the methoxy and thiophene groups in the target compound.

  • 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea ():
    The thiadiazole ring provides rigidity and additional hydrogen-bond acceptors, contrasting with the thiophene’s electron-rich aromaticity. Thiadiazole-containing compounds often exhibit enhanced antimicrobial activity, suggesting divergent biological applications compared to thiophene-based derivatives.

Substituent Effects on Pharmacokinetics

  • Methoxy vs. Chloro Groups : Methoxy substituents (as in the target compound) generally improve solubility and reduce toxicity compared to chloro groups (e.g., , compound 1), which may enhance target affinity but increase hepatotoxicity risks.
  • Sulfonyl Groups: The methanesulfonyl group in the target compound likely enhances metabolic stability relative to non-sulfonylated analogues (e.g., , compound 3), which may be more prone to oxidative degradation.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Biological Implications
1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea Piperidine Methanesulfonyl, methoxy, thiophene Optimized solubility, metabolic stability
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea Piperidine Methanesulfonyl, THF Increased hydrophilicity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea Phenyl-pyridine Chloro-CF3, thioether Enhanced enzyme inhibition, reduced solubility
1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea Thiadiazole-pyridine Thiadiazole, methylbenzoyl Antimicrobial potential

Research Findings and Implications

  • Metabolic Profile : Sulfonyl groups (as in the target compound) are less susceptible to CYP450-mediated oxidation than ether-linked groups (e.g., ’s sulfonylated pyrrolidine derivatives), suggesting a longer half-life.

Q & A

(Basic) What synthetic strategies are recommended for synthesizing 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step coupling reactions. Key steps include:

  • Step 1: Formation of the methanesulfonyl-piperidine intermediate via nucleophilic substitution using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Urea bridge formation using carbodiimide coupling agents (e.g., EDCI) to link the methoxypiperidine and thiophenemethyl moieties .
  • Optimization: Control temperature (0–25°C) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or HPLC for purity (>95%) .

(Basic) How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation: Use NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and urea connectivity. Key signals include δ ~5.8 ppm (urea NH) and δ ~3.3 ppm (methoxy group) .
  • Crystallography: Employ SHELX (SHELXL/SHELXS) for single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks .
  • Physicochemical Properties: Determine logP (HPLC) and solubility (shake-flask method) in PBS (pH 7.4) to predict bioavailability .

(Basic) What preliminary assays are suitable for evaluating its biological activity?

Methodological Answer:

  • In Vitro Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and IC₅₀ calculations .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR) via fluorescence polarization assays with ATP-competitive probes .
  • Anti-inflammatory Activity: Measure TNF-α suppression in LPS-stimulated macrophages using ELISA .

(Advanced) How can researchers elucidate the mechanism of action involving this compound?

Methodological Answer:

  • Biochemical Assays: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like kinases .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., EGFR kinase domain). Validate with mutagenesis studies .
  • Pathway Analysis: Apply RNA-seq or phosphoproteomics to identify downstream signaling perturbations .

(Advanced) How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.9 Å) for high-resolution (<1.2 Å) datasets. Process with SHELXC/D/E for phase determination .
  • Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using Rfree (<0.25) and ORTEP for thermal ellipsoid visualization .

(Advanced) How should structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified thiophene (e.g., 3-thienyl) or piperidine (e.g., 3-methoxy) groups .
  • Activity Clustering: Use principal component analysis (PCA) on IC₅₀ data to identify critical substituents .
  • ADMET Profiling: Compare metabolic stability (human liver microsomes) and membrane permeability (Caco-2 monolayers) across analogs .

(Advanced) How can contradictory biological data from different assays be reconciled?

Methodological Answer:

  • Assay Validation: Cross-check cytotoxicity using resazurin (Alamar Blue) and colony formation assays to rule out false positives .
  • Orthogonal Techniques: Confirm target engagement via CETSA (cellular thermal shift assay) and SPR .
  • Statistical Analysis: Apply Bland-Altman plots to evaluate inter-assay variability .

(Advanced) What strategies are recommended for in vivo pharmacokinetic studies?

Methodological Answer:

  • Dosing: Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at t = 0.25, 0.5, 1, 2, 4, 8, 24 h .
  • LC-MS/MS Quantification: Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ mode (m/z 450.2 → 198.1) for sensitivity (LOQ = 1 ng/mL) .
  • Compartmental Modeling: Fit data to a two-compartment model (Phoenix WinNonlin) to estimate t₁/₂, Vd, and bioavailability .

(Advanced) How can stability under physiological conditions be assessed?

Methodological Answer:

  • Forced Degradation: Expose to pH 1–13 (37°C, 24 h) and analyze degradants via LC-HRMS .
  • Oxidative Stability: Treat with H₂O₂ (3%) and monitor thiophene sulfoxide formation using UV-Vis (λ = 280 nm) .
  • Plasma Stability: Incubate in human plasma (37°C, 4 h) and quantify intact compound via LC-MS .

(Advanced) What advanced techniques can identify off-target interactions?

Methodological Answer:

  • Chemical Proteomics: Use activity-based protein profiling (ABPP) with a clickable probe derivative to capture binding proteins .
  • CRISPR Screening: Perform genome-wide Knockout (KO) screens to identify synthetic lethal targets .
  • Thermal Proteome Profiling (TPP): Combine with TMT labeling and LC-MS/MS to map thermal stability shifts across the proteome .

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